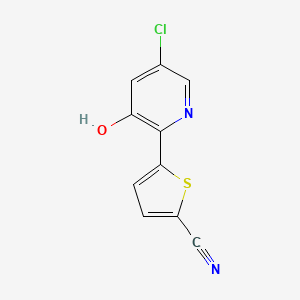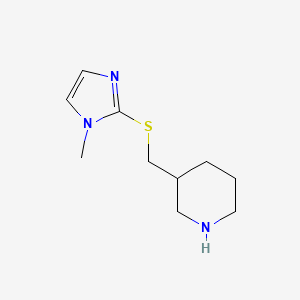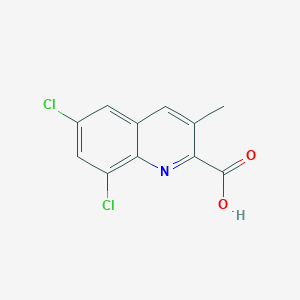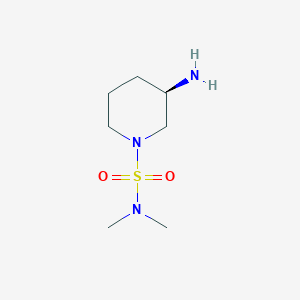
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile is a heterocyclic compound that features both pyridine and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile typically involves the condensation of 5-chloro-3-hydroxypyridine with thiophene-2-carbonitrile. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms.
化学反応の分析
Types of Reactions
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 5-(5-Chloro-3-oxopyridin-2-yl)thiophene-2-carbonitrile.
Reduction: 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-amine.
Substitution: 5-(5-Substituted-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile.
科学的研究の応用
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The hydroxyl and nitrile groups are likely involved in hydrogen bonding and other interactions with the target molecules .
類似化合物との比較
Similar Compounds
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
Its combination of pyridine and thiophene rings also contributes to its distinct chemical properties and reactivity .
特性
分子式 |
C10H5ClN2OS |
|---|---|
分子量 |
236.68 g/mol |
IUPAC名 |
5-(5-chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C10H5ClN2OS/c11-6-3-8(14)10(13-5-6)9-2-1-7(4-12)15-9/h1-3,5,14H |
InChIキー |
DRJLYHIEGXAFBF-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)C2=C(C=C(C=N2)Cl)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13253669.png)

![3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13253678.png)
![6-[(But-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13253681.png)
amine](/img/structure/B13253688.png)


![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid](/img/structure/B13253724.png)
![Benzyl 2-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B13253728.png)

![1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13253738.png)
![(3-Methylbutan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13253740.png)
![4-Amino-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13253743.png)
